N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbutanamide
Description
N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbutanamide: is a complex organic compound characterized by its unique structure, which includes a trichloroethyl group, an acetylphenyl group, and a carbamothioylamino linkage
Properties
IUPAC Name |
N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl3N3O2S/c1-9(2)8-13(24)21-14(16(17,18)19)22-15(25)20-12-6-4-11(5-7-12)10(3)23/h4-7,9,14H,8H2,1-3H3,(H,21,24)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMWWVTXFKVXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbutanamide typically involves multiple steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the chlorination of ethyl compounds to form the trichloroethyl intermediate.
Acetylation of Phenyl Group: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Carbamothioylation: The acetylated phenyl compound is then reacted with thiourea to introduce the carbamothioyl group.
Coupling Reaction: Finally, the trichloroethyl intermediate is coupled with the carbamothioylated phenyl compound under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors where each step is carried out sequentially.
Continuous Flow Processing: Implementing a continuous flow system to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl group.
Reduction: Reduction reactions can occur at the trichloroethyl group, potentially converting it to a dichloro or monochloro derivative.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the trichloroethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbutanamide has several research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbutanamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-4-methylbenzamide
- N-[1-[(4-acetylphenyl)carbamothioylamino]-2,2,2-trichloroethyl]-2-(4-methoxyphenyl)acetamide
Uniqueness
- Structural Differences : The presence of the 3-methylbutanamide group distinguishes it from other similar compounds.
- Functional Properties : Unique reactivity and potential biological activities due to its specific structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
